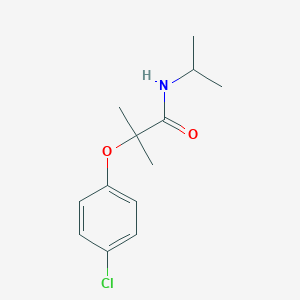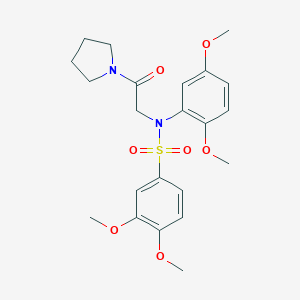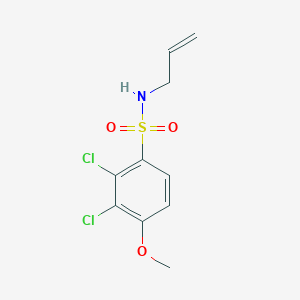
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide is an organic compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The compound is characterized by the presence of a chlorophenoxy group attached to a propanamide backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide typically involves the reaction of 4-chlorophenol with isopropylamine and 2-methylpropanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: 4-chlorophenol is reacted with 2-methylpropanoyl chloride in the presence of a base such as pyridine to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Step 2: The resulting acid is then reacted with isopropylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in microorganisms, resulting in antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-(4-chlorophenoxy)propionic acid: Another chlorophenoxy compound with herbicidal properties.
4-chlorophenoxyacetic acid: A compound used in the synthesis of various agrochemicals.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with an isopropyl and methyl-substituted propanamide backbone makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)15-12(16)13(3,4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3,(H,15,16) |
InChI Key |
GVCTUJJQCNIZCJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B297008.png)
![2,3-dichloro-4-methoxy-N-[4-(3-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B297009.png)
![Ethyl 2-[({3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]benzoate](/img/structure/B297010.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B297011.png)
![N-(2-isopropylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297012.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B297014.png)
![N-allyl-2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297015.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)
![Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297017.png)
![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
